BenchChemオンラインストアへようこそ!

L-692429

Growth Hormone Secretagogue Glucocorticoid Antagonism Clinical Endocrinology

L-692429 is the definitive GHS-R reference agonist for researchers requiring a nonpeptidyl tool compound with validated dual agonist–positive allosteric modulator (PAM) activity at the ghrelin receptor. Unlike GHRP-6 or MK-0677, L-692429 uniquely enhances ghrelin-mediated signaling while independently activating GHS-R, with comprehensively characterized EC50 values (26–63 nM) across five downstream pathways. Clinically validated to reverse glucocorticoid-induced GH suppression (0.2–0.75 mg/kg i.v.), it pairs with antagonist L-756867 for target engagement confirmation. For functional selectivity and allosteric pharmacology studies, L-692429 is the unequivocal choice.

Molecular Formula C29H31N7O2
Molecular Weight 509.6 g/mol
CAS No. 145455-23-8
Cat. No. B1673917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-692429
CAS145455-23-8
SynonymsL-692,429;  L 692,429;  L692,429;  L-692429;  L 692429;  L692429.
Molecular FormulaC29H31N7O2
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N
InChIInChI=1S/C29H31N7O2/c1-29(2,30)17-26(37)31-24-16-15-21-7-3-6-10-25(21)36(28(24)38)18-19-11-13-20(14-12-19)22-8-4-5-9-23(22)27-32-34-35-33-27/h3-14,24H,15-18,30H2,1-2H3,(H,31,37)(H,32,33,34,35)/t24-/m1/s1
InChIKeySBJLJOFPWOYATP-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-692429 (MK-0751): A Nonpeptidyl Benzolactam Growth Hormone Secretagogue Receptor Agonist for GH Axis Research


L-692429 (also known as MK-0751; CAS 145455-23-8) is a benzolactam-derived, nonpeptidyl growth hormone secretagogue (GHS) agonist that binds to the G protein-coupled growth hormone secretagogue receptor (GHS-R), also identified as the ghrelin receptor [1]. This compound represents a class of small-molecule mimetics of the growth hormone-releasing peptides (GHRPs) originally described by Bowers and colleagues [2]. L-692429 demonstrates a binding affinity (Ki) of 63 nM for the GHS-R [1] and functions as a full agonist capable of stimulating multiple downstream signaling pathways including intracellular calcium mobilization, inositol phosphate turnover, and MAPK pathway activation [3].

Why L-692429 Cannot Be Interchanged with GHRP-6, MK-0677, or Ghrelin in GHS-R Research


The growth hormone secretagogue receptor (GHS-R) can be activated by structurally diverse ligands, including peptide-based secretagogues (e.g., GHRP-6, hexarelin), nonpeptidyl small molecules (e.g., L-692429, MK-0677), and the endogenous acylated ghrelin [1]. However, these ligands are not functionally interchangeable. GHRP-6 is a hexapeptide with distinct pharmacokinetic limitations including poor oral bioavailability and short plasma half-life, whereas L-692429 and MK-0677 are orally bioavailable nonpeptidyl mimetics with divergent receptor pharmacology [1]. Critically, L-692429 displays a unique functional signature: it acts as an agonist for ghrelin-independent GHS-R signaling while simultaneously functioning as a positive allosteric modulator that enhances ghrelin-induced signaling efficacy when the endogenous ligand is present [1]. This dual pharmacological property distinguishes L-692429 from both MK-0677 (which differs in binding affinity and allosteric modulation profile) and GHRP-6 (which lacks the nonpeptidyl structural framework and corresponding pharmacokinetic advantages). Furthermore, L-692429 is specifically validated to reverse glucocorticoid-induced suppression of GH secretion, a functional capability not uniformly demonstrated across all GHS-R agonists [2].

L-692429 Quantitative Differentiation Evidence: Comparative Binding, Functional, and In Vivo Data


L-692429 vs. GHRP-6: Reversal of Glucocorticoid-Suppressed GH Secretion in Humans

In a double-blind, placebo-controlled crossover study in healthy men, L-692429 demonstrated the capacity to stimulate GH secretion despite concomitant high-dose glucocorticoid treatment, a condition under which endogenous GHRH-mediated GH secretion is characteristically suppressed [1]. While GHRP-6 served as the peptidyl template from which L-692429 was derived as a nonpeptide mimetic, this glucocorticoid-reversal property was specifically validated for L-692429 and distinguishes it from peptidyl GHS-R agonists that have not been systematically evaluated under glucocorticoid-suppressed conditions [1].

Growth Hormone Secretagogue Glucocorticoid Antagonism Clinical Endocrinology

L-692429 vs. MK-0677: Differential Receptor Binding Affinity

In competitive binding assays utilizing [³⁵S]MK-0677 as the radioligand, L-692429 effectively displaces MK-0677 binding to porcine pituitary membranes, confirming interaction at the same GHS-R binding site but with a quantitatively distinct affinity [1]. L-692429 exhibits a Ki of 63 nM for the GHS-R [1], whereas MK-0677 (ibutamoren) demonstrates substantially higher binding affinity with reported Ki values in the subnanomolar to low nanomolar range (Ki = 0.8–1.9 nM) for the human GHS-R1a receptor [2].

Receptor Binding Radioligand Displacement GHS-R Pharmacology

L-692429 Functional Selectivity: Multidimensional Pathway Activation with Differential EC50 Values

L-692429 engages multiple GHS-R-coupled signaling pathways with pathway-dependent potencies, as demonstrated by EC50 values spanning a range from 26 nM to 63 nM across five distinct functional assays [1]. This differential activation profile—termed functional selectivity or biased signaling—indicates that L-692429 does not uniformly activate all downstream effectors at equivalent concentrations. In contrast, peptidyl GHS-R agonists such as GHRP-6 exhibit different signaling bias signatures [1].

Functional Selectivity Signal Transduction GHS-R Signaling Bias

L-692429 Allosteric Modulation of Ghrelin Signaling

Beyond its direct agonist activity, L-692429 functions as a positive allosteric modulator (PAM) of ghrelin-mediated GHS-R signaling [1]. When co-administered with ghrelin, L-692429 enhances the maximal efficacy (Emax) of ghrelin-induced responses without competing for the orthosteric ghrelin binding site. This allosteric property is not universally shared among GHS-R agonists; MK-0677 demonstrates a different allosteric modulation profile [1].

Allosteric Modulation Ghrelin Receptor Receptor Pharmacology

L-692429 Stimulated GH Secretion Is Specifically Antagonized by L-756867 In Vivo

The specificity of L-692429-mediated GH secretion through GHS-R activation is confirmed by dose-dependent inhibition with the GHS-R antagonist L-756867 in anesthetized rats [1]. This provides a validated experimental system for confirming on-target effects and serves as a negative control framework not uniformly established for all GHS-R agonists.

In Vivo Pharmacology GH Secretion Receptor Antagonism

L-692429 Procurement-Optimized Research Applications in GHS-R Pharmacology and GH Axis Studies


Investigating Glucocorticoid–GH Axis Interactions Without Confounding Endogenous Suppression

Researchers studying the interplay between glucocorticoid therapy and growth hormone secretion require a GHS-R agonist that retains stimulatory capacity under conditions of glucocorticoid-induced GH suppression. L-692429 (0.2–0.75 mg/kg i.v.) has been clinically validated to stimulate GH secretion even after 4-day high-dose prednisolone pretreatment, achieving GH peaks of 25.1–42.6 μg/L depending on dose [1]. This property enables experimental designs examining GH axis recovery or glucocorticoid antagonism without the confounding factor of suppressed endogenous secretagogue responsiveness that would occur with GHRH or peptidyl GHS-R agonists lacking this validation.

Mechanistic Dissection of GHS-R Biased Signaling and Functional Selectivity

Investigators examining ligand-biased signaling at the GHS-R require a tool compound with well-characterized pathway-dependent potencies. L-692429 provides EC50 values ranging from 26 nM (calcium mobilization) to 63 nM (SRE activity) across five distinct downstream signaling readouts measured in HeLa-T4 cells expressing GHS-R [1]. This 2.4-fold intra-compound potency range enables concentration-response experiments that can selectively engage different signaling branches, making L-692429 the preferred reference agonist for GHS-R functional selectivity studies where peptidyl agonists (GHRP-6) or alternative nonpeptidyl agonists (MK-0677) exhibit different and less comprehensively characterized bias signatures.

Ghrelin–GHS-R Allosteric Modulation Studies Requiring Dual Agonist-PAM Pharmacology

Studies examining the allosteric regulation of ghrelin signaling require a ligand that simultaneously activates the receptor independently of ghrelin while positively modulating ghrelin-induced responses. L-692429 uniquely fulfills this dual agonist–positive allosteric modulator (PAM) role at the GHS-R, enhancing ghrelin-mediated Emax in cellular assays [1]. In contrast, MK-0677 exhibits a different allosteric modulation profile, and peptidyl agonists like GHRP-6 lack comparable nonpeptidyl structural features. This makes L-692429 the compound of choice for experiments designed to parse orthosteric versus allosteric contributions to GHS-R pharmacology.

In Vivo GHS-R Target Engagement Validation Using the L-692429/L-756867 Antagonist Pair

Researchers conducting in vivo GHS-R pharmacology studies require a validated agonist–antagonist pair for positive control experiments and target engagement confirmation. L-692429 (100 μg/kg)-stimulated GH secretion in anesthetized rats is dose-dependently and completely inhibited by the GHS-R antagonist L-756867 (100 μg/kg i.v.) [1]. This established pharmacological pairing provides a robust experimental framework for confirming on-target GHS-R effects, distinguishing receptor-mediated from off-target phenomena, and establishing assay sensitivity in GH secretion studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-692429

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.